Cas no 1323076-24-9 (Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate)
Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
- ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
- 1340553-59-4
- Methyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate
- AKOS016842712
- SY027200
- methyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate
- A887967
- 1323076-24-9
- Methyl 5-(2-Pyridyl)pyrazole-3-carboxylate
- AKOS009143597
- GS-5959
- Methyl5-(pyridin-2-yl)-1h-pyrazole-3-carboxylate
- F2198-0255
- MFCD17226224
- Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
- DA-11983
- CS-0042942
- A888311
-
- Inchi: 1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H,12,13)
- InChI Key: QBGTUSUZROECAN-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(C2C=CC=CN=2)=NN1)=O
Computed Properties
- Exact Mass: 203.069476538g/mol
- Monoisotopic Mass: 203.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 67.9Ų
Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A442955-1g |
Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate |
1323076-24-9 | 95+% | 1g |
$99.0 | 2024-04-24 | |
| Ambeed | A442955-5g |
Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate |
1323076-24-9 | 95+% | 5g |
$297.0 | 2024-04-24 |
Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate Suppliers
Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate: A Comprehensive Overview
The compound Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS No. 1323076-24-9) is a fascinating molecule with significant potential in various fields of chemistry and material science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and promising properties. In this article, we will delve into the structural features, synthesis methods, physical properties, and recent advancements in its applications.
The molecular structure of Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate comprises a pyridine ring fused with a pyrazole moiety, along with a methyl ester group attached at the 3-position of the pyrazole ring. This combination of heterocyclic groups imparts the compound with distinctive electronic and steric properties, making it suitable for a wide range of chemical reactions and applications. The pyridine ring contributes aromatic stability and electron-withdrawing effects, while the pyrazole ring introduces additional conjugation and reactivity.
Recent studies have highlighted the importance of Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate in the field of organic synthesis as a key intermediate for constructing complex heterocyclic frameworks. Researchers have explored its role in the synthesis of bioactive molecules, including potential drug candidates. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, paving the way for further exploration in pharmacological research.
In terms of synthesis, Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can be synthesized via various routes, including condensation reactions and substitution methods. A notable approach involves the reaction of pyridine derivatives with activated pyrazole precursors under specific conditions to achieve high yields. Recent advancements in catalytic methods have further optimized these reactions, enabling more efficient and environmentally friendly syntheses.
The physical properties of Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate are equally intriguing. It exhibits a high melting point due to strong intermolecular hydrogen bonding between the ester group and adjacent nitrogen atoms in the heterocycles. Additionally, its solubility in organic solvents makes it ideal for use in solution-based reactions and formulations. These properties have been leveraged in developing advanced materials, such as high-performance polymers and optoelectronic devices.
One of the most exciting developments involving Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is its application in drug discovery. Scientists have investigated its ability to modulate key biological targets, such as protein kinases and receptors, which are implicated in various diseases including cancer and neurodegenerative disorders. Preclinical studies have shown that certain derivatives exhibit potent inhibitory effects on these targets without significant cytotoxicity, suggesting their potential as therapeutic agents.
Beyond pharmacology, Methyl 5-(pyridin-2-yli pylazolium carboxylate) has found applications in materials science. Its ability to form stable coordination complexes with metal ions has been exploited in designing novel catalysts for industrial processes. For example, researchers have reported its use as a ligand in palladium-catalyzed cross-coupling reactions, which are critical in organic synthesis.
In conclusion, Methyl 5-(pyridin-)l H-pyrazolium carboxylation (CAS No. 1323076-) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a valuable tool for future innovations in chemistry and beyond.
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